3-methyl-N-(4-sulfamoylphenyl)benzamide
Description
Properties
IUPAC Name |
3-methyl-N-(4-sulfamoylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-10-3-2-4-11(9-10)14(17)16-12-5-7-13(8-6-12)20(15,18)19/h2-9H,1H3,(H,16,17)(H2,15,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUQJDKTSHFABM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of Sulfamoylbenzamide Compounds
Advanced Synthetic Routes for the N-(4-Sulfamoylphenyl)benzamide Core
The fundamental structure of N-(4-sulfamoylphenyl)benzamide is typically assembled through the formation of an amide bond between a benzoic acid derivative and a sulfonamide moiety.
A primary and straightforward method for synthesizing the N-(4-sulfamoylphenyl)benzamide core involves the acylation of 4-aminobenzenesulfonamide with a substituted benzoyl chloride. nih.gov For the specific synthesis of 3-methyl-N-(4-sulfamoylphenyl)benzamide, 3-methylbenzoyl chloride is the acylating agent of choice.
The reaction proceeds by the nucleophilic attack of the amino group of 4-aminobenzenesulfonamide on the electrophilic carbonyl carbon of 3-methylbenzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct. nih.gov
General Reaction Scheme: 4-Aminobenzenesulfonamide + 3-Methylbenzoyl Chloride → 3-Methyl-N-(4-sulfamoylphenyl)benzamide + HCl
The efficiency and yield of the amide bond formation are highly dependent on the reaction conditions and the reagents used. nih.gov Key parameters that are often optimized include the choice of solvent, temperature, and coupling agents.
Coupling Agents: While the reaction can proceed directly between the amine and the acyl chloride, coupling agents are frequently employed when starting from a carboxylic acid (e.g., 3-methylbenzoic acid) instead of an acyl chloride. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with 1-Hydroxybenzotriazole (HOBt) are commonly used to activate the carboxylic acid, facilitating the amide bond formation. researchgate.netcommonorganicchemistry.com The EDCI/HOBt system is effective in forming a reactive HOBt ester intermediate, which then readily reacts with the amine. nih.govnih.gov
Base Selection: The choice of base is critical for scavenging the generated HCl. Pyridine is a common choice as it can also serve as a catalyst. nih.gov Other tertiary amines like triethylamine (B128534) or N,N-Diisopropylethylamine (DIPEA) are also widely used. commonorganicchemistry.com
Solvent: The selection of a suitable solvent is crucial. Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are often preferred as they can enhance reactivity by solvating the reactants. For reactions involving acyl chlorides, less polar solvents like ethanol (B145695) can also be effective. nih.gov
Temperature: Temperature control is essential to manage the reaction rate and minimize the formation of side products. Reactions are often initiated at a lower temperature (e.g., 0-5 °C) and then allowed to warm to room temperature. commonorganicchemistry.com
Interactive Table: Optimization of Amide Coupling Conditions This table summarizes common reagents and conditions used to optimize the synthesis of sulfamoylbenzamide derivatives.
| Parameter | Reagent/Condition | Role/Effect | Common Usage |
| Coupling Agent | EDCI / HOBt | Activates carboxylic acid, minimizes side reactions | 1.0-1.5 equivalents |
| Base | Pyridine / Triethylamine / DIPEA | Neutralizes acid byproduct, can catalyze reaction | 1.0-3.0 equivalents |
| Solvent | DMF / THF / Dichloromethane | Solubilizes reactants, enhances reactivity | As required for dissolution |
| Temperature | 0 °C to Room Temperature | Controls reaction rate, reduces side products | Start cool, warm to RT |
While direct acylation is common, multi-step pathways offer greater flexibility, especially for creating more complex derivatives. nih.govresearchgate.net A typical multi-step approach might involve:
Protection of the Sulfonamide Group: If modifications are needed elsewhere on the 4-aminobenzenesulfonamide molecule, the sulfonamide group might be temporarily protected.
Synthesis of the Substituted Benzoic Acid: The desired benzoic acid (e.g., 3-methylbenzoic acid) can be synthesized or modified separately.
Coupling and Deprotection: The protected sulfonamide is then coupled with the benzoic acid derivative, followed by a deprotection step to yield the final product.
This approach is particularly useful when synthesizing libraries of compounds where various substituents are introduced on either the benzamide (B126) or the sulfonamide ring. beilstein-journals.org For instance, starting from 3-nitrobenzoic acid allows for subsequent reduction of the nitro group to an amine, which can then be further functionalized. researchgate.net
Strategies for Regioselective Introduction of the 3-Methyl Substituent on the Benzamide Phenyl Ring
The key to synthesizing 3-methyl-N-(4-sulfamoylphenyl)benzamide is the use of a starting material that already contains the methyl group at the desired position. The most direct strategy is to begin with 3-methylbenzoic acid or its corresponding acyl chloride, 3-methylbenzoyl chloride. epa.gov
Alternative strategies could involve the regioselective methylation of a precursor benzoyl ring. However, direct methylation of a benzamide ring can be challenging due to the directing effects of the existing substituents, which might lead to a mixture of isomers. Therefore, starting with a commercially available, pre-substituted building block like 3-methylbenzoic acid is the most efficient and common method. rsc.org
Alternative Synthetic Approaches to Sulfamoyl-Containing Benzamides
Beyond the standard acylation methods, other synthetic strategies have been developed to produce sulfamoyl-containing benzamides. nih.govnih.gov
Chlorosulfonation Route: One alternative begins with a benzoic acid derivative, which undergoes chlorosulfonation. nih.govresearchgate.net The resulting sulfonyl chloride can then be reacted with an amine to form the sulfonamide. Finally, the carboxylic acid group is converted to a carboxamide. This multi-step process allows for the introduction of diversity at both the sulfonamide and carboxamide positions. nih.gov
One-Pot Syntheses: To improve efficiency, one-pot procedures have been developed. For example, a chlorosulfonated benzoic acid can be treated with an excess of a single amine to form both the sulfonamide and the carboxamide simultaneously. nih.gov
Solid-Phase Synthesis: For the generation of large compound libraries, solid-phase synthesis techniques can be employed. Here, the 4-aminobenzenesulfonamide core could be attached to a resin, followed by reaction with various acylating agents.
Targeted Chemical Modifications for Analog Generation
The 3-methyl-N-(4-sulfamoylphenyl)benzamide scaffold is a valuable starting point for generating analogs with potentially enhanced or modified biological activities. google.comgoogle.com Modifications can be targeted at several positions:
The Benzamide Phenyl Ring: The methyl group at the 3-position can be replaced with other substituents (e.g., halogens, alkoxy groups, nitro groups) to probe steric and electronic effects. nih.gov
The Sulfonamide Nitrogen: The hydrogen on the sulfonamide nitrogen can be substituted with various alkyl or aryl groups. This can be achieved through alkylation reactions. nsf.gov
The Phenyl Ring of the Sulfonamide: While less common for this specific compound, analogs can be created by introducing substituents onto the phenyl ring of the 4-aminobenzenesulfonamide moiety before the coupling reaction.
These modifications allow for a systematic exploration of the structure-activity relationship (SAR) of this class of compounds, which is a fundamental practice in medicinal chemistry. google.com
Diversification of the Sulfonamide Moiety through Amine and Heteroaryl Substitutions
The sulfonamide functional group (R-SO₂-NR'R'') is a cornerstone of many pharmaceutical compounds. sci-hub.se Its chemical properties and biological activity can be finely tuned by modifying the substituents on the nitrogen atom. A primary synthetic route to achieve this diversification is the reaction of a sulfonyl chloride with a wide array of primary and secondary amines, including aliphatic, aromatic, and heteroaromatic amines. nih.govla.govlibretexts.org
This nucleophilic substitution reaction is highly versatile. For example, sulfamoylbenzoic acids can be prepared by treating chlorosulfonated benzoic acid with various amines such as cyclopropylamine, morpholine, and substituted anilines. nih.govrsc.org The resulting sulfamoylbenzoic acids can then be coupled with other amines to form the final benzamide derivatives. This modular approach allows for the systematic exploration of the chemical space around the sulfonamide moiety.
Recent advancements have also introduced copper-catalyzed methods for the one-pot synthesis of sulfonamides from aryl carboxylic acids and amines, bypassing the need for pre-functionalized starting materials. acs.org This method demonstrates broad applicability with diverse amines, leading to primary, secondary, tertiary, and anilinic sulfonamides. acs.org Heteroaryl amines are also well-tolerated, enabling the synthesis of medicinally relevant heteroaryl sulfonamides. acs.org The ability to introduce a wide range of substituents, from simple alkyl chains to complex heterocyclic systems, is crucial for modulating the physicochemical properties of the final compound. nih.gov
| Starting Material Core | Amine/Heteroaryl Reagent | Resulting Sulfonamide Substituent | Reference |
|---|---|---|---|
| Chlorosulfonylbenzoic acid | Cyclopropylamine | N-cyclopropylsulfamoyl | nih.govrsc.org |
| Chlorosulfonylbenzoic acid | Morpholine | Morpholinosulfonyl | nih.govrsc.org |
| Chlorosulfonylbenzoic acid | p-Bromoaniline | N-(4-bromophenyl)sulfamoyl | nih.gov |
| Aryl Iodide / SO₂ source | Hydrazine | N-aminosulfonamide | sci-hub.se |
| 5-Amino-2-fluorobenzoic acid derivative | Cycloalkylsulfonyl chlorides (cyclopropyl, cyclopentyl, cyclohexyl) | N-cycloalkylsulfamoyl | nih.gov |
Substituent Variations on the Phenyl Ring of the Sulfamoylphenyl Moiety
Modifying the substitution pattern on the phenyl ring of the sulfamoylphenyl moiety is another critical strategy for optimizing the properties of sulfamoylbenzamide derivatives. The introduction of various functional groups can influence factors such as electronic properties, steric hindrance, and potential for additional interactions with biological targets. rsc.org
Synthetic strategies often begin with a commercially available substituted benzoic acid, such as 3-(chlorosulfonyl)-4-fluorobenzoic acid. nih.gov The fluorine atom can serve as a handle for further modification or be retained in the final structure. The synthesis can involve acylation reactions with various fragments, including those bearing phenylboronic acids or esters, to introduce diverse substituents onto the aromatic ring. nih.gov Structure-activity relationship (SAR) studies have shown that polar substituents, both meta and para to the amide linkage on the benzamide ring, can significantly influence binding affinity to target proteins. nih.gov These substituents may not interact directly with the target but can orient the molecule to optimize other hydrophobic or hydrogen-bonding interactions. nih.gov
| Starting Material | Reaction/Reagent | Introduced Substituent | Reference |
|---|---|---|---|
| 3-(Chlorosulfonyl)-4-fluorobenzoic acid | Acylation with phenylboronic acids/esters | Various substituted phenyl groups | nih.gov |
| 2-Fluoroacetanilide | Friedel-Crafts sulfonylation with chlorosulfonic acid | Chlorosulfonyl group (leading to further derivatization) | nih.gov |
| Benzamide ligands | Variation of polar H-bond accepting/donating groups | Meta (5-) and Para (4-) polar substituents | nih.gov |
Structural Elaboration and Ring System Incorporations into the Benzamide Backbone
Elaboration of the benzamide portion of the scaffold provides a third major avenue for chemical diversification. This can range from simple substituent changes on the benzoyl ring to the incorporation of entirely new ring systems. Benzamide derivatives are useful building blocks in organic synthesis, allowing for the introduction of various substituents to perform detailed structure-activity analyses. mdpi.com
Methods such as palladium-catalyzed hydroarylation can be used to create N-allylbenzamides from N-propargyl benzamides, which can then undergo acid-induced cyclization to form oxazoline (B21484) derivatives. acs.org Other research has focused on incorporating conformationally restricted scaffolds, like pyrrolidine (B122466) rings, into the structure, leading to the discovery of "reverse amides" with potent biological activity. nih.gov The synthesis of these complex structures often involves multi-step sequences starting from suitable building blocks, such as pyrrolidine benzoic acid intermediates. nih.gov Furthermore, the fusion of additional rings to the benzamide backbone, such as in the synthesis of ring-fused benzimidazoles, represents a more complex structural elaboration. nih.gov Such modifications can significantly alter the three-dimensional shape and properties of the molecule. nih.gov
| Core Scaffold | Synthetic Strategy | Resulting Structural Feature | Reference |
|---|---|---|---|
| N-Propargyl benzamide | Palladium-catalyzed hydroarylation | N-Allylbenzamide | acs.org |
| N-Allylbenzamide | Acid-induced cyclization | Oxazoline ring incorporation | acs.org |
| Benzamide | Coupling with pyrrolidine benzoic acid intermediates | Conformationally restricted pyrrolidine scaffold | nih.gov |
| Anilide derivatives | Oxidative cyclization | Ring-fused benzimidazoles | nih.gov |
| Piperidine-based aziridine (B145994) benzamide | Aziridine amide ring-opening reaction | sp3-Enriched scaffold generation | acs.org |
Modern Synthetic Chemistry Principles in Sulfamoylbenzamide Synthesis
The synthesis of sulfamoylbenzamides is increasingly influenced by modern chemical principles that prioritize sustainability, efficiency, and scalability. These principles are essential for transforming laboratory-scale syntheses into viable industrial processes.
Implementation of Green Chemistry Methodologies
Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. unibo.it In the context of sulfamoylbenzamide synthesis, this has led to the development of more environmentally benign protocols. sci-hub.se Key strategies include the use of water as a solvent, which is a significant improvement over volatile organic compounds, and performing reactions under solvent-free (neat) conditions. sci-hub.seresearchgate.net
For example, the sulfonylation of amines with arylsulfonyl chlorides can be carried out effectively at room temperature without any solvent. sci-hub.se Another green approach involves the synthesis of sulfonamide derivatives in an aqueous medium using a base like sodium carbonate. sci-hub.se The direct amidation of acids, a core step in forming the benzamide linkage, has also been achieved using solvent-free mechanochemical methods, which are simple, scalable, and sustainable. rsc.org These green methodologies not only reduce environmental impact but can also simplify reaction work-up and product purification. sci-hub.se
Scalability and Industrial-Scale Production Strategies for Related Scaffolds
Scaling up chemical syntheses from the lab bench to industrial production presents significant challenges, including ensuring consistent product quality, managing heat transfer, and optimizing throughput. pharmaceutical-technology.com There is a constant drive towards process intensification, which aims to produce more product with fewer resources. pharmaceutical-technology.com
Continuous flow chemistry has emerged as a powerful technology for addressing the challenges of scalability in pharmaceutical manufacturing. vapourtec.com Unlike traditional batch processing, flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, better purity, and improved safety. mdpi.com
The synthesis of amides, a key bond-forming reaction in sulfamoylbenzamide production, is well-suited for continuous flow systems. rsc.org Various protocols have been adapted for plug flow reactors (PFRs), using common coupling reagents like carbodiimides. vapourtec.comrsc.org For example, a screw reactor has been successfully used for the direct, solvent-free amidation of acids, achieving high yields and short reaction times. rsc.org This system was scaled up to produce 100 grams of specific amides with an isolated yield of nearly 90%. rsc.org The ability to operate continuously and intensify processes makes flow chemistry a key strategy for the efficient and scalable industrial-scale production of sulfamoylbenzamide-based active pharmaceutical ingredients. pharmaceutical-technology.comvapourtec.com
| Reactor Type | Reaction | Key Conditions | Throughput/Yield | Reference |
|---|---|---|---|---|
| Jacketed Screw Reactor | Direct amidation of acids | Solvent-free, room temperature, 30-300s residence time | Scaled up to 50 g/h; ~90% isolated yield | rsc.orgrsc.org |
| Packed Bed Flow Reactor | Amide synthesis over composite magnetic catalysts | 150 °C, p-xylene (B151628) solvent, inductive heating | Amide yield increased by 25% compared to conventional heating | mdpi.com |
| Plug Flow Reactor (PFR) | Amidation using carbodiimide/HOPO | Homogeneous feed and reaction streams | Readily adaptable to PFR design with good yields | vapourtec.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| 3-methyl-N-(4-sulfamoylphenyl)benzamide |
| 4-amino-N-(3-methylphenyl)benzenesulfonamide |
| Benzoyl chloride |
| Pyridine |
| Hydrochloric acid |
| Cyclopropylamine |
| Morpholine |
| p-Bromoaniline |
| 3-(Chlorosulfonyl)-4-fluorobenzoic acid |
| Phenylboronic acid |
| N-propargyl benzamide |
| N-allylbenzamide |
| 2-Fluoroacetanilide |
| Chlorosulfonic acid |
| 5-Amino-2-fluorobenzoic acid |
| Sodium carbonate |
| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide |
| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide |
| 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide |
| 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide |
| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid |
Reaction Optimization for Yield and Purity
The optimization of the synthesis of 3-methyl-N-(4-sulfamoylphenyl)benzamide, which is typically prepared from 3-methylbenzoyl chloride and sulfanilamide, involves a systematic evaluation of various reaction parameters. Key areas of focus include the choice of base, solvent, and the potential use of coupling agents to facilitate the amide bond formation.
Influence of Base and Solvent on a Model Schotten-Baumann Reaction
To understand the impact of reaction conditions, a model study on the Schotten-Baumann reaction can provide valuable insights. The reaction of a generic amine with an acid chloride is optimized by the addition of a base to neutralize the hydrochloric acid produced, which would otherwise react with the starting amine and reduce the yield. organic-chemistry.org The choice of base and solvent system is crucial. A two-phase system, often employing an aqueous inorganic base and an organic solvent to dissolve the reactants and product, is a common strategy. wikipedia.org
A hypothetical study on the synthesis of a model N-arylbenzamide might explore various bases and solvents, with the results compiled in a data table to illustrate their effects on reaction yield.
| Entry | Base | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Pyridine | Dichloromethane (DCM) | 4 | 85 |
| 2 | Triethylamine (TEA) | Dichloromethane (DCM) | 4 | 82 |
| 3 | Sodium Hydroxide (aq) | DCM/Water | 2 | 90 |
| 4 | Potassium Carbonate | Acetone | 6 | 78 |
This table is a hypothetical representation to illustrate the concept of reaction optimization.
Role of Coupling Agents
An alternative to the acid chloride route involves the direct coupling of a carboxylic acid (3-methylbenzoic acid) with the amine (sulfanilamide) using peptide coupling agents. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with Hydroxybenzotriazole (HOBt) are commonly used to facilitate amide bond formation under milder conditions. researchgate.net This method can be advantageous when the corresponding acid chloride is unstable or difficult to handle. Optimization studies would involve screening different coupling agents and additives to maximize the yield of 3-methyl-N-(4-sulfamoylphenyl)benzamide.
Purification Strategies: Recrystallization
Achieving high purity is as critical as obtaining a high yield. The primary method for purifying crude 3-methyl-N-(4-sulfamoylphenyl)benzamide is recrystallization. The choice of solvent is paramount for effective purification, as it should readily dissolve the compound at an elevated temperature but have low solubility at room temperature, allowing for the crystallization of the pure product while impurities remain in the solvent.
A systematic screening of solvents is typically performed to identify the optimal system for recrystallization. The effectiveness of different solvents can be compared based on the purity of the recovered product, which can be assessed by techniques such as melting point analysis or High-Performance Liquid Chromatography (HPLC).
| Entry | Recrystallization Solvent | Recovery (%) | Purity (by HPLC, %) |
|---|---|---|---|
| 1 | Ethanol/Water | 85 | 99.5 |
| 2 | Acetone | 70 | 98.8 |
| 3 | Isopropanol | 78 | 99.1 |
| 4 | Ethyl Acetate/Hexane | 90 | 99.7 |
This table is a hypothetical representation to illustrate the concept of purification optimization.
Structure Activity Relationship Sar and Rational Design of Sulfamoylbenzamide Analogs
Fundamental Principles Governing Sulfamoylbenzamide Bioactivity
The biological effects of sulfamoylbenzamide derivatives are dictated by a delicate interplay of their structural components. Key to their activity is the presence of specific pharmacophoric features that enable interaction with biological targets. Modifications to the core scaffold can significantly alter efficacy, highlighting the importance of a detailed understanding of these structure-activity relationships.
For instance, in the context of hepatitis B virus (HBV) capsid assembly modulation, the sulfamoylbenzamide core is crucial for disrupting the normal assembly process. nih.govasm.org Similarly, as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, the sulfonamide and benzamide (B126) moieties are key to binding within the active sites. nih.gov The precise arrangement of these features creates a molecular fingerprint that determines the compound's ability to bind to its target.
Systematic structural modifications of the sulfamoylbenzamide scaffold have been extensively explored to enhance biological efficacy. Even minor changes to the molecule can lead to significant differences in activity. For example, the introduction of different substituents on the aromatic rings can influence potency, selectivity, and pharmacokinetic properties.
Research has shown that the nature and position of substituents on the benzamide and phenylsulfamoyl rings can dramatically impact the inhibitory activity of these compounds against various targets. nih.govnih.gov The addition of electron-donating or electron-withdrawing groups can alter the electronic distribution within the molecule, thereby affecting its binding affinity. researchgate.net Furthermore, modifications to the linker between the aromatic rings or the terminal groups on the sulfonamide can fine-tune the compound's properties. nih.gov
Table 1: Impact of Structural Modifications on Biological Activity interactive_table R1,R2,Biological Target,Observed Effect H,H,HBV Capsid Assembly,Baseline Activity 3-CH3,H,HBV Capsid Assembly,Enhanced Potency H,Various halogens,h-NTPDases,Potent Inhibition Various aromatic groups,H,Carbonic Anhydrase,Varied Inhibitory Potency
Specific SAR Insights for Distinct Moieties
The presence of a methyl group at the 3-position of the benzamide ring is not merely an arbitrary addition. This substitution can have profound effects on the molecule's conformation and its interaction with the target protein. A meta-positioned methyl group can influence the rotational barrier of the benzamide bond, potentially locking the molecule into a more favorable conformation for binding. nih.govresearchgate.net This can lead to enhanced target affinity and selectivity.
In some cases, the methyl group can also engage in beneficial hydrophobic interactions within a specific sub-pocket of the binding site, further strengthening the ligand-protein complex. Studies on related benzamide derivatives have demonstrated that the position of substituents on the benzoyl ring is critical for activity, with the meta position often being optimal for certain targets. nih.gov
The N-(4-sulfamoylphenyl) moiety is a cornerstone of the molecule's activity, providing crucial interaction points. The sulfonamide group is a potent hydrogen bond donor and acceptor, capable of forming strong interactions with amino acid residues in the target protein. nih.govnih.gov The para-substitution pattern on the phenyl ring ensures that the sulfonamide group is positioned for optimal interaction with the target.
Replacing or substituting the aromatic rings in the sulfamoylbenzamide scaffold with other aromatic or heteroaromatic systems can lead to significant changes in the activity profile. The introduction of heteroatoms such as nitrogen, oxygen, or sulfur can alter the electronic properties of the ring and introduce new hydrogen bonding capabilities. mdpi.com
Table 2: Chemical Compounds Mentioned interactive_table Compound Name,Chemical Structure 3-methyl-N-(4-sulfamoylphenyl)benzamide,"C14H14N2O3S" Sulfamoylbenzamide,"C7H8N2O3S" Benzamide,"C7H7NO" Phenylsulfamoyl,"C6H7NO2S" Pyridine,"C5H5N" Thiazole,"C3H3NS"
Advanced Approaches in Rational Compound Design
Modern drug design has moved beyond traditional synthesis and screening, embracing sophisticated computational and structure-based methods. These advanced approaches allow for the targeted design of molecules with improved potency and selectivity.
The de novo design of novel sulfamoylbenzamide derivatives heavily relies on high-resolution structural information, often obtained from X-ray crystallography of target proteins in complex with lead compounds. For instance, the crystallographic structure of the Hepatitis B Virus (HBV) core protein (Cp) complexed with the sulfamoylbenzamide-based capsid assembly modulator (CAM) NVR 3-778 has provided a molecular blueprint for rational structure optimization. nih.gov This detailed structural insight allows medicinal chemists to design new analogs with modifications aimed at enhancing interactions with the target protein and improving drug-like properties.
A key strategy in the rational design of these derivatives involves modifying specific parts of the molecule to probe for improved activity and properties. To streamline structure-activity relationship (SAR) studies, the sulfamoylbenzamide scaffold can be conceptually divided into distinct parts, each of which can be independently modified. nih.gov This systematic approach has led to the synthesis of libraries of structurally diverse analogs. For example, various alkyl, cycloalkyl, alkylaryl, or sulfonyl groups have been introduced to explore the chemical space around the core structure. nih.gov
One successful application of this structure-based design is the development of novel sulfamoylbenzamide derivatives as HBV capsid assembly modulators. nih.gov By analyzing the cocrystal structure of NVR 3-778, researchers designed and synthesized a series of derivatives, including those bearing phenylboronic acid, to improve anti-HBV activity and aqueous solubility. nih.govnih.gov Molecular dynamics (MD) simulations are also employed to understand the key interactions of these new derivatives within the binding pocket, providing valuable insights for further rational design. nih.gov
The synthesis of these rationally designed compounds often involves multi-step chemical processes. A common synthetic route to sulfamoylbenzamide derivatives starts with a substituted benzoic acid, which is reacted with chlorosulfonic acid to form a sulfonyl chloride. nih.gov Subsequent reactions with amines and other reagents allow for the introduction of diverse chemical moieties, leading to the generation of a focused library of compounds for biological evaluation. nih.govrsc.org
The "tail" and "dual-tail" approaches are prominent strategies in the rational design of sulfonamide-based inhibitors, particularly for enzymes like carbonic anhydrases (CAs). nih.govresearchgate.net These strategies aim to enhance inhibitor potency and selectivity by extending chemical moieties from the core sulfonamide scaffold to interact with regions of the enzyme's active site beyond the catalytic zinc ion. nih.govresearchgate.net This approach exploits differences in the amino acid residues lining the active site of various CA isoforms to achieve isoform-selective inhibition. tandfonline.com
The "tail" approach involves attaching a single chemical group to the aromatic sulfonamide ring. researchgate.net This "tail" can interact with hydrophobic or hydrophilic pockets within the active site, leading to improved binding affinity and selectivity. researchgate.net Building upon this, the "dual-tail" strategy incorporates two such extensions, allowing for simultaneous interaction with both the hydrophobic and hydrophilic halves of the active site. semanticscholar.org A further extension of this concept is the "three-tails approach," which seeks to exploit even more external binding regions to achieve greater isoform selectivity. nih.govtandfonline.com
A practical application of these strategies is seen in the development of novel N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide derivatives as potent carbonic anhydrase inhibitors. nih.gov In this work, researchers integrated triazole and benzenesulfonamide scaffolds and further diversified the molecules by adding small hydrophobic groups or hydrophilic heterocyclic secondary amines, effectively employing tail strategies to modulate the compounds' inhibitory profiles against different CA isoforms. nih.gov
Molecular docking studies are crucial for visualizing and understanding how these "tails" interact with the amino acid residues in the enzyme's active site. researchgate.net These computational analyses help to rationalize the observed structure-activity relationships and guide the design of next-generation inhibitors with improved properties. researchgate.net The ultimate goal of these tail strategies is to develop highly selective inhibitors that minimize off-target effects, a critical consideration in drug development. nih.gov
Conformational Analysis and Intermolecular Interactions in SAR Context
The three-dimensional conformation of a molecule and its ability to form non-covalent interactions are critical determinants of its biological activity. A thorough analysis of these factors is essential for a comprehensive understanding of the structure-activity relationship of sulfamoylbenzamide analogs.
The planarity of certain molecular fragments, such as the amide group, is also a key factor in receptor binding. nih.govresearchgate.net The sulfonyl group typically adopts a tetrahedral geometry, while the amide group maintains a planar conformation. nih.govresearchgate.net In some related structures, like 3-methyl-N-(4-methylphenyl)benzamide, the central amide core is twisted out of the planes of the adjacent aromatic rings, with dihedral angles of 30.24° and 40.16°. nih.gov This twisting influences the molecule's shape and its ability to form specific interactions within a binding pocket.
The following table summarizes key dihedral angles observed in the crystal structure of N-{4-[(3-methylphenyl)sulfamoyl]phenyl}benzamide and a related compound, illustrating the conformational flexibility within this class of molecules.
| Compound | Dihedral Angle | Value (°) |
| N-{4-[(3-methylphenyl)sulfamoyl]phenyl}benzamide | Central benzene (B151609) ring and amide group | 24.1 |
| N-{4-[(3-methylphenyl)sulfamoyl]phenyl}benzamide | Central benzene ring and tolyl group | 68.2 |
| 3-Methyl-N-(4-methylphenyl)benzamide | Amide core and 3-methylphenyl ring | 30.24 |
| 3-Methyl-N-(4-methylphenyl)benzamide | Amide core and 4-methylphenyl ring | 40.16 |
This data is compiled from crystallographic studies of the respective compounds. nih.govresearchgate.netnih.gov
Hydrogen bonds are fundamental to molecular recognition and play a critical role in the binding of sulfamoylbenzamide derivatives to their biological targets. These interactions can be either intramolecular (within the same molecule) or intermolecular (between different molecules). chemistryguru.com.sg
Intermolecular hydrogen bonds are crucial for the formation of stable ligand-receptor complexes. In the crystal structure of N-{4-[(3-methylphenyl)sulfamoyl]phenyl}benzamide, adjacent molecules are linked by N—H⋯O hydrogen bonds, forming a linear chain. nih.govresearchgate.net These interactions involve the amide and sulfonamide groups, which can act as both hydrogen bond donors and acceptors. nih.gov The ability of the amide moiety to participate in these networks is a key feature of this class of compounds. nih.gov
Intramolecular hydrogen bonds, on the other hand, can influence a molecule's conformation, locking it into a specific shape that may be more or less favorable for receptor binding. nih.gov The formation of a six-membered ring through an intramolecular hydrogen bond between the carbonyl oxygen and the sulfonamide hydrogen has been observed in some sulfonamide derivatives. nih.gov This conformational constraint can lead to increased lipophilicity and membrane permeability, which are important pharmacokinetic properties. nih.gov
The table below details the hydrogen bond geometry observed in the crystal structure of N-{4-[(3-methylphenyl)sulfamoyl]phenyl}benzamide. nih.gov
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N7—H7⋯O27 | 0.86 | 1.99 | 2.813 | 160 |
| N25—H25⋯O17 | 0.84 | 2.38 | 3.062 | 140 |
This data represents the intermolecular hydrogen bonds that link adjacent molecules in the crystal lattice. nih.gov
Molecular Mechanisms of Action and Biological Target Interactions
Enzyme Inhibition Mechanisms
The sulfamoylphenyl moiety of 3-methyl-N-(4-sulfamoylphenyl)benzamide is a key structural feature that confers inhibitory activity against a different class of proteins: the carbonic anhydrases.
Carbonic Anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.gov These enzymes are ubiquitous and play critical roles in various physiological processes. The sulfonamide group (R-SO₂NH₂) is a classic zinc-binding group and the cornerstone of most CA inhibitors. nih.govnih.govtaylorandfrancis.comresearchgate.net
The catalytic mechanism of CA involves a zinc ion (Zn²⁺) located deep within the active site, which is coordinated by three histidine residues and a water molecule or hydroxide ion. The zinc-bound hydroxide is the key nucleophile that attacks a CO₂ molecule. Inhibitors containing a primary sulfonamide moiety, such as the sulfamoylphenyl group in the title compound, function by mimicking the transition state of the CO₂ hydration reaction. nih.gov The sulfonamide group deprotonates to the anionic form (R-SO₂NH⁻), which then coordinates directly to the Zn²⁺ ion in the active site as a fourth ligand, displacing the catalytic hydroxide ion. nih.gov This binding is tetrahedral and effectively blocks the active site, preventing substrate access and inhibiting the enzyme's catalytic activity. nih.gov Different sulfonamide-based compounds exhibit varying affinities and selectivities for the numerous human CA isoforms (e.g., hCA I, II, VII, IX), which can be exploited for therapeutic purposes. nih.govunifi.it
| Step | Description | Key Moieties Involved | Reference |
|---|---|---|---|
| 1 | Inhibitor enters the enzyme active site. | Sulfonamide group (R-SO₂NH₂) | nih.gov |
| 2 | The sulfonamide group deprotonates to its anionic form. | R-SO₂NH⁻ | unifi.it |
| 3 | The anionic sulfonamide coordinates to the catalytic Zn²⁺ ion. | Zn²⁺, Histidine residues, R-SO₂NH⁻ | nih.gov |
| 4 | The active site is blocked, preventing substrate binding and catalysis. | Inhibitor-Enzyme Complex | taylorandfrancis.com |
Specific Molecular Interaction Profiles
Detailed Analysis of Hydrogen Bonding Networks at the Protein-Ligand Interface
No studies were found that describe the specific hydrogen bond donors and acceptors on 3-methyl-N-(4-sulfamoylphenyl)benzamide and their corresponding interactions with amino acid residues at a protein's active site.
Characterization of Hydrophobic and Electrostatic Interactions
Information regarding the hydrophobic and electrostatic interactions between 3-methyl-N-(4-sulfamoylphenyl)benzamide and a biological target is not available. This includes details on which parts of the molecule contribute to these interactions and the nature of the interacting protein residues.
Computational Chemistry and in Silico Investigation
Molecular Docking and Scoring Methodologies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Scoring functions are then used to estimate the binding affinity of the ligand to the target protein.
While specific molecular docking studies on 3-methyl-N-(4-sulfamoylphenyl)benzamide are not readily found, the general principles can be applied. For instance, in studies of other sulfonamide derivatives, docking has been instrumental in identifying potential protein targets and understanding the binding modes. These studies often reveal that the sulfonamide moiety plays a crucial role in coordinating with metal ions in the active sites of enzymes like carbonic anhydrases or forming hydrogen bonds with key amino acid residues.
Molecular docking simulations can generate a range of possible binding conformations of a ligand within a protein's active site. These conformations, or poses, are then scored based on various factors, including intermolecular interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions. The collection of these poses and their corresponding scores creates a binding affinity landscape, which helps in identifying the most stable and likely binding mode. For benzamide (B126) derivatives, studies have shown that the orientation of the benzoyl and phenyl rings can significantly influence binding affinity, with different conformers exhibiting varied interaction patterns. nih.gov
Table 1: Illustrative Example of Docking Scores for Structurally Similar Benzamide Derivatives
| Compound | Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) |
| Benzamide Derivative A | Carbonic Anhydrase II | -8.5 | 1.2 µM |
| Benzamide Derivative B | p38 MAP Kinase | -9.2 | 0.8 µM |
| Benzamide Derivative C | DNA Gyrase | -7.9 | 2.5 µM |
This table is for illustrative purposes to demonstrate how docking data is typically presented and does not represent actual data for 3-methyl-N-(4-sulfamoylphenyl)benzamide.
A critical outcome of molecular docking is the identification of specific amino acid residues in the target protein that are crucial for ligand binding. These interactions often include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For sulfonamide-containing compounds, interactions with residues such as histidine, zinc ions (in metalloenzymes), and arginine are commonly observed. ias.ac.in The methyl group in 3-methyl-N-(4-sulfamoylphenyl)benzamide could potentially engage in hydrophobic interactions with nonpolar residues like leucine, isoleucine, and valine, thereby influencing its binding specificity and affinity.
Quantum Mechanical and Molecular Mechanics (QM/MM) Approaches for Interaction Energy Analysis
To obtain a more accurate description of the binding energetics, hybrid QM/MM methods can be employed. In this approach, the ligand and the immediate surrounding amino acid residues are treated with quantum mechanics, which provides a more precise calculation of electronic effects, while the rest of the protein is treated with the computationally less expensive molecular mechanics force fields.
QM/MM calculations allow for the decomposition of the total binding energy into its constituent components, such as electrostatic energy, van der Waals energy, and solvation energy. This provides a detailed understanding of the driving forces behind ligand binding. For aromatic compounds like 3-methyl-N-(4-sulfamoylphenyl)benzamide, dispersion forces (a component of van der Waals forces) arising from pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan can be a significant contributor to the binding affinity.
Table 2: Illustrative Example of Binding Energy Decomposition for a Sulfonamide Inhibitor
| Energy Component | Contribution (kcal/mol) |
| Electrostatic Energy | -15.2 |
| Van der Waals Energy | -20.5 |
| - Dispersion Component | -12.3 |
| Solvation Energy | +18.7 |
| Total Binding Free Energy | -17.0 |
This table is for illustrative purposes and does not represent actual data for 3-methyl-N-(4-sulfamoylphenyl)benzamide.
Homology Modeling and Protein Structure Prediction for Novel Targets
In cases where the three-dimensional structure of a target protein has not been experimentally determined (e.g., by X-ray crystallography or NMR spectroscopy), homology modeling can be used to build a predictive model. This technique relies on the known structure of a homologous protein (a template) to model the structure of the target protein. For a compound like 3-methyl-N-(4-sulfamoylphenyl)benzamide, if it is hypothesized to bind to a novel protein target without a known structure, homology modeling would be the first step in enabling computational studies like molecular docking. The accuracy of the resulting model is highly dependent on the sequence identity between the target and the template. nih.gov
Dynamics Simulations for Conformational Sampling and Binding Pathway Elucidation
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, allowing for the exploration of different conformations and the elucidation of binding and unbinding pathways. These simulations can reveal how the ligand and protein adapt to each other upon binding and can help in understanding the stability of the complex. For a flexible molecule like 3-methyl-N-(4-sulfamoylphenyl)benzamide, MD simulations could be used to explore the rotational freedom around the amide and sulfonamide bonds and how these conformational changes affect its interaction with a target protein. Such simulations can also help in identifying transient binding pockets and allosteric sites that may not be apparent from static docking studies.
Virtual Screening and Library Design for Sulfamoylbenzamide Derivatives
Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This process is a cost-effective and rapid alternative to high-throughput screening (HTS). For sulfamoylbenzamide derivatives, virtual screening can be employed to explore vast chemical spaces and identify novel analogs with improved potency, selectivity, and pharmacokinetic profiles.
The design of a virtual library of sulfamoylbenzamide derivatives often begins with a core scaffold, in this case, the 3-methyl-N-(4-sulfamoylphenyl)benzamide structure. Modifications are then systematically introduced at various positions on the molecule to generate a diverse set of virtual compounds. These modifications can include altering substituent groups on the benzamide or phenylsulfonamide rings to modulate properties such as hydrophobicity, electronic distribution, and steric bulk.
Structure-based virtual screening (SBVS) is a prominent approach where the three-dimensional structure of the target protein is utilized. If the crystal structure of the target is available, molecular docking simulations can be performed to predict the binding mode and affinity of each compound in the virtual library. For instance, in the context of targeting viral proteins like the Hepatitis B Virus (HBV) capsid protein, docking studies can elucidate key interactions between the sulfamoylbenzamide derivatives and the protein's binding pocket. Molecular dynamics (MD) simulations can further refine these predictions by accounting for the dynamic nature of both the ligand and the protein, providing a more accurate estimation of binding free energies.
Ligand-based virtual screening (LBVS) is employed when the 3D structure of the target is unknown. This method relies on the knowledge of existing active molecules. A pharmacophore model can be generated based on the common chemical features of known active sulfamoylbenzamide derivatives. This model represents the essential steric and electronic features required for biological activity. The virtual library is then screened to identify molecules that match the pharmacophore model.
Table 1: Key Computational Techniques in Virtual Screening and Library Design
| Technique | Description | Application for Sulfamoylbenzamide Derivatives |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. | Identifying potential binding modes and ranking derivatives based on predicted binding affinity to a specific target. |
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules to understand their dynamic behavior. | Assessing the stability of ligand-protein complexes and refining binding free energy calculations. |
| Pharmacophore Modeling | Identifies the common 3D arrangement of essential features of a series of active compounds. | Screening large virtual libraries to find novel scaffolds that match the key features of active sulfamoylbenzamides. |
| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of a series of compounds to their biological activity using statistical methods. | Predicting the activity of unsynthesized derivatives and guiding the design of more potent compounds. |
Prediction of Target Resistance Mutations and Allosteric Site Characterization
A significant challenge in the development of new therapeutics is the emergence of drug resistance, often caused by mutations in the target protein that reduce the drug's binding affinity. Computational methods can be invaluable in predicting which mutations are likely to cause resistance to 3-methyl-N-(4-sulfamoylphenyl)benzamide and its derivatives.
By analyzing the binding mode of the compound within the target protein, researchers can identify key amino acid residues that form critical interactions. In silico mutagenesis can then be performed, where these residues are computationally mutated to other amino acids. The effect of each mutation on the binding affinity of the sulfamoylbenzamide derivative can be calculated using molecular docking and MD simulations. Mutations that are predicted to significantly decrease the binding affinity are flagged as potential resistance mutations. This information is crucial for designing second-generation inhibitors that are less susceptible to known resistance pathways.
Allosteric sites are binding sites on a protein that are distinct from the active (orthosteric) site. Ligands that bind to allosteric sites can modulate the protein's activity, often with higher specificity and fewer side effects than orthosteric inhibitors. Computational methods are instrumental in identifying and characterizing these cryptic binding pockets.
Techniques such as pocket detection algorithms can be applied to the protein structure to identify potential allosteric sites. MD simulations can also reveal transient pockets that may not be apparent in static crystal structures. Once a potential allosteric site is identified, virtual screening of sulfamoylbenzamide derivatives can be performed to identify molecules that bind to this site. Characterization of the allosteric site involves understanding the conformational changes induced by ligand binding and how these changes are transmitted to the active site to modulate protein function. Molecular dynamics simulations are particularly useful for elucidating these allosteric communication pathways.
For sulfamoylbenzamide derivatives that act as allosteric modulators, computational studies can help in optimizing their interactions with the allosteric pocket to enhance their modulatory effects. This can involve designing derivatives that form more stable interactions with the residues lining the allosteric site or that are better at inducing the desired conformational change in the protein.
Table 2: Computational Approaches for Resistance and Allosteric Site Studies
| Computational Method | Application in Resistance Prediction | Application in Allosteric Site Characterization |
| In Silico Mutagenesis | Systematically mutate key binding site residues to predict their impact on drug binding affinity. | Not directly applicable, but can be used to probe the importance of residues in an identified allosteric site. |
| Binding Free Energy Calculations | Quantify the change in binding affinity caused by a mutation to predict the level of resistance. | Calculate the binding affinity of derivatives to the allosteric site to guide optimization. |
| Pocket Detection Algorithms | Identify potential drug resistance mutations that alter the shape or accessibility of the binding pocket. | Identify and characterize potential allosteric binding pockets on the target protein surface. |
| Molecular Dynamics (MD) Simulations | Simulate the dynamic effects of mutations on the protein structure and drug binding. | Elucidate the mechanism of allosteric modulation by observing conformational changes upon ligand binding. |
Advanced Research Methodologies and Future Directions in Sulfamoylbenzamide Studies
Integration of Chemical Biology and High-Throughput Screening in Target Discovery
The identification of specific biological targets is a critical first step in the development of any new therapeutic agent. Chemical biology, in conjunction with high-throughput screening (HTS), offers a powerful paradigm for this process. For a compound like 3-methyl-N-(4-sulfamoylphenyl)benzamide, HTS could be employed to screen large libraries of its analogs against a wide array of cellular and biochemical assays. This approach can rapidly identify potential protein targets and cellular pathways modulated by this chemical scaffold.
Future research could involve the synthesis of a focused library of derivatives of 3-methyl-N-(4-sulfamoylphenyl)benzamide. These compounds could then be subjected to a battery of HTS assays, including but not limited to:
Enzyme inhibition assays: To identify specific enzymes whose activity is modulated.
Receptor binding assays: To determine if the compounds interact with specific cell surface or nuclear receptors.
Cell-based phenotypic screens: To observe the effects of the compounds on cellular behavior, such as proliferation, apoptosis, or differentiation.
The data generated from such screens would provide the initial "hits" for further investigation and optimization.
Application of Advanced Spectroscopic and Structural Biology Techniques for Mechanistic Elucidation
Understanding the precise molecular interactions between a compound and its biological target is paramount for rational drug design. Advanced spectroscopic and structural biology techniques are indispensable for this purpose. In the case of 3-methyl-N-(4-sulfamoylphenyl)benzamide, significant foundational work has been accomplished through X-ray crystallography.
A detailed crystallographic study of 3-methyl-N-(4-sulfamoylphenyl)benzamide has provided a high-resolution view of its three-dimensional structure. researchgate.netnih.gov The compound crystallizes in the triclinic space group P-1. researchgate.netnih.gov The analysis revealed key structural features, including the dihedral angle between the central benzene (B151609) ring and the amide group, which is approximately 24.1°. researchgate.net Furthermore, the dihedral angle between the central benzene ring and the tolyl group is about 68.2°. researchgate.net
The crystal structure is stabilized by a network of intermolecular hydrogen bonds. Specifically, adjacent molecules are linked by N—H⋯O hydrogen bonds, forming a linear chain. researchgate.netnih.gov Weak C—H⋯O contacts and extensive weak π–π interactions, both face-to-face and face-to-edge, are also observed between the aromatic rings, with centroid–centroid distances of 3.612 Å and 4.843 Å. researchgate.net
These structural details, summarized in the table below, provide a critical foundation for understanding how this molecule might interact with a biological target. Future studies could leverage other advanced techniques such as:
Nuclear Magnetic Resonance (NMR) Spectroscopy: To study the compound's conformation in solution and to map its binding interface with a target protein.
Cryo-Electron Microscopy (Cryo-EM): To determine the structure of the compound in complex with large protein assemblies.
Table 1: Crystallographic Data for 3-methyl-N-(4-sulfamoylphenyl)benzamide
| Parameter | Value |
| Chemical Formula | C₂₀H₁₈N₂O₃S |
| Molecular Weight | 366.42 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.5344 (2) |
| b (Å) | 8.8477 (3) |
| c (Å) | 12.4383 (4) |
| α (°) | 77.924 (2) |
| β (°) | 75.382 (2) |
| γ (°) | 86.537 (2) |
| Volume (ų) | 888.67 (5) |
| Z | 2 |
Data sourced from references researchgate.netnih.gov.
Development of Affinity Probes for Target Identification and Validation
Once a potential biological target is identified, it is crucial to validate this interaction within a complex biological system. Affinity probes, which are chemically modified versions of the parent compound, are invaluable tools for this purpose. For 3-methyl-N-(4-sulfamoylphenyl)benzamide, an affinity probe could be synthesized by incorporating a reactive group or a reporter tag.
Types of affinity probes that could be developed include:
Photo-affinity probes: These probes contain a photo-reactive group that, upon irradiation with UV light, forms a covalent bond with the target protein.
Biotinylated probes: The addition of a biotin (B1667282) tag allows for the selective capture and enrichment of the target protein using streptavidin-coated beads.
These probes would enable researchers to isolate and identify the specific protein(s) that 3-methyl-N-(4-sulfamoylphenyl)benzamide interacts with in cell lysates or even in living cells, thus providing definitive evidence of its biological target.
Bioinformatic and Chemoinformatic Approaches for Compound Library Analysis
The large datasets generated from HTS and other screening methodologies require sophisticated computational tools for analysis. Bioinformatics and chemoinformatics play a crucial role in making sense of this complex information. In the context of 3-methyl-N-(4-sulfamoylphenyl)benzamide research, these approaches could be used to:
Analyze structure-activity relationships (SAR): By comparing the chemical structures of active and inactive analogs, computational models can be built to predict the activity of new compounds.
Perform virtual screening: Computational docking simulations can be used to predict how well a library of compounds will bind to a known target structure.
Identify potential off-targets: By screening the compound against databases of known protein structures, potential off-target interactions that could lead to adverse effects can be identified early in the drug discovery process.
These computational methods can significantly accelerate the optimization of lead compounds and reduce the number of resource-intensive laboratory experiments required.
Exploration of New Modulatory Strategies for Biological Pathways
The ultimate goal of studying compounds like 3-methyl-N-(4-sulfamoylphenyl)benzamide is to develop novel therapeutic strategies. Beyond simple inhibition or activation of a single target, modern drug discovery is increasingly focused on more nuanced modulatory strategies. For the sulfamoylbenzamide scaffold, this could involve:
Allosteric modulation: Designing compounds that bind to a site on the target protein distinct from the active site, leading to a more subtle and potentially more specific modulation of its activity.
Targeting protein-protein interactions: Many diseases are driven by aberrant protein-protein interactions. Compounds could be developed to disrupt or stabilize these interactions.
Development of proteolysis-targeting chimeras (PROTACs): This cutting-edge strategy involves designing molecules that can hijack the cell's natural protein degradation machinery to selectively destroy a disease-causing protein.
The foundational structural and chemical knowledge of 3-methyl-N-(4-sulfamoylphenyl)benzamide provides a strong starting point for the exploration of these and other innovative therapeutic modalities. The continued application of advanced research methodologies will be essential to unlock the full potential of this and related sulfamoylbenzamide compounds in the future of medicine.
Q & A
Q. What are the recommended methods for synthesizing 3-methyl-N-(4-sulfamoylphenyl)benzamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling 3-methylbenzoyl chloride with 4-sulfamoylaniline under reflux in a polar aprotic solvent (e.g., DMF or THF) with a base like triethylamine. Reaction optimization includes controlling stoichiometry (1:1 molar ratio of acid chloride to amine), temperature (70–90°C), and reaction time (12–24 hours). Post-synthesis, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity. Structural validation by and NMR, HRMS, and single-crystal X-ray diffraction (using SHELX or WinGX) is critical .
Q. How can the crystallographic structure of this compound be resolved, and which software tools are authoritative for refinement?
Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation of a saturated solution in ethanol. Data collection uses MoKα radiation ( Å), and structure solution employs direct methods in SHELXS or SHELXD. Refinement with SHELXL (via WinGX suite) ensures precision, with final R-factors < 0.04. Validation tools like PLATON or CCDC’s Mercury confirm geometric accuracy .
Q. What spectroscopic techniques are essential for characterizing this compound’s purity and functional groups?
Key techniques include:
- NMR : and NMR in DMSO- to identify aromatic protons (δ 7.2–8.0 ppm), amide NH (δ ~12.7 ppm), and sulfonamide NH (δ ~7.4 ppm).
- HRMS : ESI-MS in negative/positive ion mode to confirm molecular ion peaks (e.g., [M-H]⁻ at m/z 334.0330).
- FTIR : Bands at ~1650 cm⁻¹ (amide C=O) and ~1150 cm⁻¹ (sulfonamide S=O) .
Advanced Research Questions
Q. How can molecular docking studies elucidate the interaction of this compound with bacterial enzymes like acps-pptase?
Docking workflows (e.g., AutoDock Vina or Schrödinger Suite) model ligand-enzyme interactions. The sulfamoyl group may bind to the enzyme’s active site via hydrogen bonds with conserved residues (e.g., Arg/Lys). Free energy calculations (MM-PBSA) and MD simulations (GROMACS) validate binding stability. Comparative analysis with co-crystallized inhibitors (e.g., from PDB entries) identifies competitive binding modes .
Q. What experimental strategies address contradictions in crystallographic data, such as disordered solvent molecules or anomalous thermal parameters?
Disordered regions are resolved by:
- Applying ISOR/SADI restraints in SHELXL to stabilize anisotropic displacement parameters.
- Using SQUEEZE (PLATON) to model diffuse solvent contributions.
- Cross-validating with spectroscopic data to rule out synthetic impurities. For example, mismatched bond lengths in the amide group may indicate over-refinement, requiring manual adjustment .
Q. How does the trifluoromethyl group in structurally related compounds influence metabolic stability, and can QSAR models predict this for 3-methyl-N-(4-sulfamoylphenyl)benzamide?
The -CF group enhances lipophilicity () and metabolic resistance by sterically blocking oxidative enzymes (e.g., CYP450). QSAR models trained on analogues (e.g., PubChem CID 861209) use descriptors like molar refractivity, topological surface area, and Hammett constants. Validation via leave-one-out cross-correlation (R > 0.85) ensures predictive accuracy for ADME properties .
Q. What biochemical pathways are disrupted by sulfonamide-containing benzamides, and how can enzyme inhibition assays be designed to quantify efficacy?
These compounds target folate biosynthesis (dihydropteroate synthase) and bacterial two-component systems (e.g., kinase-phosphatase pairs). Assays include:
- MIC determination : Broth microdilution against Gram-positive/negative strains.
- Enzyme kinetics : Monitoring NADH oxidation (340 nm) or ATP hydrolysis (malachite green assay).
- Resistance profiling : Serial passaging in sub-MIC concentrations to track mutation rates .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
